1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride
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Overview
Description
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride is an organic compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a 2-chloro-benzyl group attached to a piperazine ring, which is further substituted with a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride typically involves the reaction of 2-chloro-benzyl chloride with 3-methyl-piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for large-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the process and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloro-benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reaction is typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation are employed under appropriate conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Oxidation: N-oxides or other oxidized products.
Reduction: Reduced forms such as amines or other hydrogenated derivatives.
Scientific Research Applications
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Chloro-benzyl)-3-methyl-piperazine hydrochloride can be compared with other similar compounds, such as:
1-(2-Chloro-benzyl)-piperazine hydrochloride: Lacks the methyl group on the piperazine ring, leading to different chemical and biological properties.
1-(2-Bromo-benzyl)-3-methyl-piperazine hydrochloride: Contains a bromine atom instead of chlorine, which can affect its reactivity and interactions.
1-(2-Chloro-benzyl)-4-methyl-piperazine hydrochloride: The methyl group is positioned differently on the piperazine ring, resulting in distinct properties.
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.ClH/c1-10-8-15(7-6-14-10)9-11-4-2-3-5-12(11)13;/h2-5,10,14H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBUPHOGFPXEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=CC=C2Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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